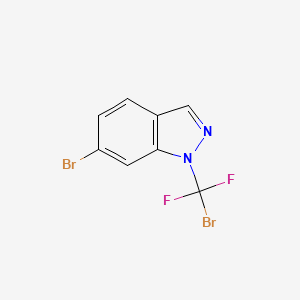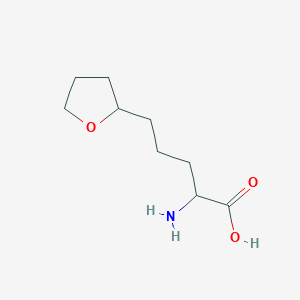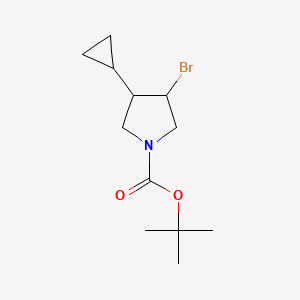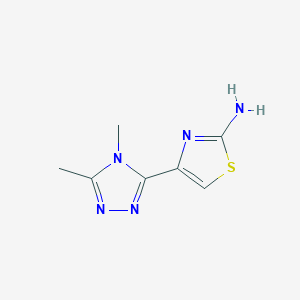
6-bromo-1-(bromodifluoromethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(bromodifluoromethyl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of bromine and bromodifluoromethyl groups attached to the indazole core
Métodos De Preparación
The synthesis of 6-bromo-1-(bromodifluoromethyl)-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of an indazole precursor. The reaction conditions often involve the use of bromine or N-bromo compounds as brominating agents. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
6-Bromo-1-(bromodifluoromethyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-1-(bromodifluoromethyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored as a potential drug candidate due to its ability to modulate specific molecular pathways. Studies focus on its efficacy and safety in preclinical models.
Mecanismo De Acción
The mechanism of action of 6-bromo-1-(bromodifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .
Comparación Con Compuestos Similares
6-Bromo-1-(bromodifluoromethyl)-1H-indazole can be compared with other similar compounds, such as:
6-Bromo-1-hexanol: This compound also contains a bromine atom but differs in its functional groups and overall structure.
1H-Benzimidazole-5-amine: Another heterocyclic compound with potential biological activities.
The uniqueness of this compound lies in its specific combination of bromine and bromodifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H4Br2F2N2 |
|---|---|
Peso molecular |
325.94 g/mol |
Nombre IUPAC |
6-bromo-1-[bromo(difluoro)methyl]indazole |
InChI |
InChI=1S/C8H4Br2F2N2/c9-6-2-1-5-4-13-14(7(5)3-6)8(10,11)12/h1-4H |
Clave InChI |
YOWPSPVFUGCZJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)N(N=C2)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)



![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)



![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)


